molecular formula C15H25N3O B037550 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide CAS No. 112740-74-6

4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide

Cat. No. B037550
M. Wt: 263.38 g/mol
InChI Key: WJHLJDJXJNOVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide, also known as Lidocaine, is a local anesthetic that is widely used in medical procedures. It was first synthesized in 1943 and has since been used for various applications due to its ability to block nerve impulses and provide pain relief. In

Mechanism Of Action

4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide works by blocking nerve impulses in the area where it is applied. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the nerve cells from depolarizing and transmitting signals. This results in a temporary loss of sensation in the affected area.

Biochemical And Physiological Effects

4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide has both local and systemic effects. Locally, it provides pain relief and can reduce inflammation in the affected area. Systemically, 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide can cause drowsiness, dizziness, and confusion. It can also cause changes in heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide is a widely used local anesthetic in laboratory experiments due to its ability to provide pain relief without affecting other physiological functions. It can be used in both in vitro and in vivo experiments. However, 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide has some limitations, including potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide research. One area of interest is the development of new formulations that can provide longer-lasting pain relief. Another area of interest is the use of 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide in combination with other drugs to enhance its effectiveness. Additionally, there is ongoing research into the potential use of 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide in treating chronic pain and neuropathic pain. Finally, there is interest in studying the mechanism of action of 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide to better understand how it works and how it can be improved.

Synthesis Methods

4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide is synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to produce 2,6-dimethylacetanilide. This intermediate is then reacted with diethylamine to form 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. The final step involves the reaction of this intermediate with 4-amino-3,5-dimethylbenzoic acid to form 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide.

Scientific Research Applications

4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide is widely used in medical procedures due to its ability to provide local anesthesia. It is used in dental procedures, minor surgeries, and as an epidural for childbirth. 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide is also used in cardiac procedures to treat arrhythmias and as a topical treatment for pain relief. In addition, 4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide has been studied for its potential use in treating neuropathic pain, postoperative pain, and chronic pain.

properties

CAS RN

112740-74-6

Product Name

4-Amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C15H25N3O/c1-5-18(6-2)8-7-17-15(19)13-9-11(3)14(16)12(4)10-13/h9-10H,5-8,16H2,1-4H3,(H,17,19)

InChI Key

WJHLJDJXJNOVDR-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C(=C1)C)N)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C(=C1)C)N)C

Other CAS RN

112740-74-6

synonyms

4-ADEDB
4-amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide
4-amino-N-(2-(diethylamino)ethyl)-3,5-dimethylbenzamide dihydrochloride

Origin of Product

United States

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